molecular formula C6H35N7O12P4 B12707732 Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 93983-11-0

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12707732
CAS No.: 93983-11-0
M. Wt: 521.28 g/mol
InChI Key: RVDIGOIFJAOZKR-UHFFFAOYSA-N
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Description

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a heterocyclic organic compound with the molecular formula C6H35N7O12P4 and a molecular weight of 521.28 g/mol . This compound is known for its complex structure, which includes multiple phosphonate groups, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions with phosphorous acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining precise temperatures, pressures, and pH levels to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological processes. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups, which provide it with a higher binding affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.

Properties

CAS No.

93983-11-0

Molecular Formula

C6H35N7O12P4

Molecular Weight

521.28 g/mol

IUPAC Name

pentaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.5H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3

InChI Key

RVDIGOIFJAOZKR-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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